1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol
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Overview
Description
1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol is a chemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a naphthalen-2-ol structure. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-naphthol with 2-amino-3-chloro-4-methylbenzene under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including inhibition of enzymes, interaction with cellular receptors, and modulation of signaling pathways .
Comparison with Similar Compounds
1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol can be compared with other similar compounds, such as:
- 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-1-ol
- 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-3-ol
- 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-4-ol
These compounds share similar structural features but differ in the position of the amino, chloro, and methyl groups on the naphthalene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C17H14ClNO |
---|---|
Molecular Weight |
283.7 g/mol |
IUPAC Name |
1-(2-amino-3-chloro-4-methylphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H14ClNO/c1-10-6-8-13(17(19)16(10)18)15-12-5-3-2-4-11(12)7-9-14(15)20/h2-9,20H,19H2,1H3 |
InChI Key |
ZALOVYJABLDUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=C(C=CC3=CC=CC=C32)O)N)Cl |
Origin of Product |
United States |
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